![molecular formula C14H24BBrO2 B12511954 (1S,2S,6R,8S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane](/img/structure/B12511954.png)
(1S,2S,6R,8S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6110(2),?]decane is a complex organic compound that belongs to the class of boron-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),?]decane typically involves multiple steps:
Formation of the Boron-Containing Core: The initial step involves the formation of the boron-containing tricyclic core. This can be achieved through a series of cyclization reactions involving boron reagents and suitable organic precursors.
Introduction of the Bromobutyl Group: The bromobutyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromobutyl halide reacts with the boron-containing core under basic conditions.
Final Modifications: The final step may involve purification and further modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),?]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.
Substitution: The bromobutyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),?]decane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a drug candidate. Boron-containing compounds have shown promise in various therapeutic areas, including cancer treatment and antimicrobial activity.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and catalysts. Its unique chemical properties make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),?]decane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The boron atom can form reversible covalent bonds with biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),?]decane: is similar to other boron-containing heterocycles, such as boronic acids, boronate esters, and boron-dipyrromethene (BODIPY) compounds.
Uniqueness
What sets 4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),?]decane apart is its unique tricyclic structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications that require precise control over molecular interactions and reactivity.
Propiedades
Fórmula molecular |
C14H24BBrO2 |
|---|---|
Peso molecular |
315.06 g/mol |
Nombre IUPAC |
4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C14H24BBrO2/c1-13(2)10-8-11(13)14(3)12(9-10)17-15(18-14)6-4-5-7-16/h10-12H,4-9H2,1-3H3 |
Clave InChI |
DQGAIMVYOVPBSD-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl)quinolin-6-ol](/img/structure/B12511875.png)
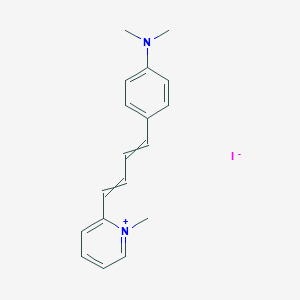
![[3-(5-Chloro-2-fluorophenyl)-5-methyl-4-isoxazolyl][4-(trifluoromethyl)piperidino]methanone](/img/structure/B12511886.png)
![1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B12511888.png)
![Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12511895.png)
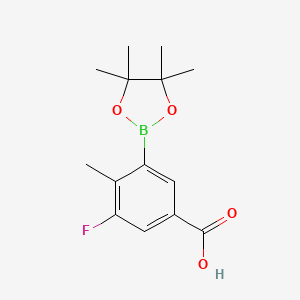
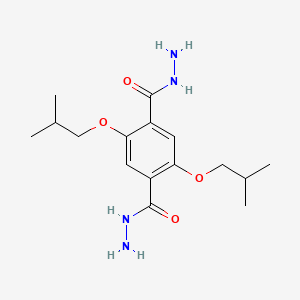
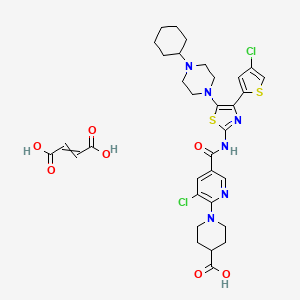

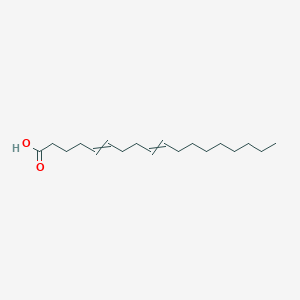
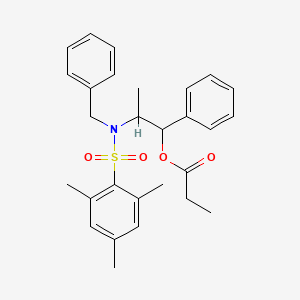
![[Carbonato(2-)-O]triphenylbismuth](/img/structure/B12511944.png)

![Tert-butyl 2-[(1,3-dioxoisoindol-2-YL)oxy]-3-phenylpropanoate](/img/structure/B12511951.png)
